3-(propan-2-yloxy)propane-1-thiol
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Overview
Description
It has the molecular formula C6H14OS and a molecular weight of 134.24 g/mol . Thiol compounds are characterized by the presence of a sulfur atom bonded to a hydrogen atom, which imparts unique chemical properties to these compounds.
Preparation Methods
The synthesis of 3-(propan-2-yloxy)propane-1-thiol typically involves the reaction of an alkyl halide with a sulfur nucleophile. One common method is the nucleophilic substitution reaction where an alkyl halide reacts with a hydrosulfide anion (HS-) to form the thiol compound . This reaction often requires an excess of the nucleophile to prevent the formation of by-products. Another method involves the use of thiourea as the nucleophile, which undergoes hydrolysis to yield the desired thiol compound .
Chemical Reactions Analysis
3-(Propan-2-yloxy)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized by reagents such as bromine (Br2) or iodine (I2) to form disulfides (R-S-S-R’). This reaction is reversible, and disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Addition: Thiols can add to alkenes and alkynes in the presence of catalysts to form thioethers.
Scientific Research Applications
3-(Propan-2-yloxy)propane-1-thiol has several applications in scientific research:
Medicine: Thiol-containing compounds are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-(propan-2-yloxy)propane-1-thiol involves its ability to form disulfide bonds through oxidation. This interconversion between thiols and disulfides is essential in many biological processes, such as protein folding and cellular protection against oxidative stress . The thiol group can also act as a nucleophile, participating in various chemical reactions that modify molecular structures.
Comparison with Similar Compounds
3-(Propan-2-yloxy)propane-1-thiol can be compared with other thiol compounds, such as ethanethiol and 2-butene-1-thiol. While all these compounds contain the thiol group, their chemical properties and applications can vary significantly:
Ethanethiol: Known for its strong odor, it is used as an odorant in natural gas to detect leaks.
2-Butene-1-thiol: Found in skunk scent, it is known for its unpleasant smell and is used in chemical research.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields.
Properties
CAS No. |
1510466-72-4 |
---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.2 |
Purity |
95 |
Origin of Product |
United States |
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